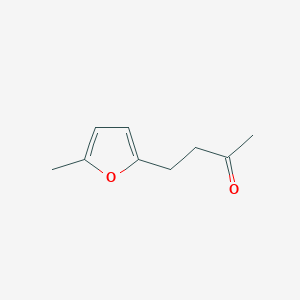

4-(5-methylfuran-2-yl)butan-2-one

Description

4-(5-Methylfuran-2-yl)butan-2-one is a ketone derivative featuring a methyl-substituted furan ring attached to the butan-2-one backbone. Its molecular formula is C₉H₁₂O₂, with a monoisotopic mass of 152.0837 g/mol (calculated from ). The compound is synthesized via gold-catalyzed reactions between 2-methylfuran and either methyl vinyl ketone or cyclohex-2-en-1-one under mild conditions (room temperature, acetonitrile solvent), yielding a colorless oil . Notably, the gold catalyst can be recycled five times without loss of activity, highlighting its synthetic efficiency .

Properties

CAS No. |

13679-56-6 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-(5-methylfuran-2-yl)butan-2-one |

InChI |

InChI=1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3 |

InChI Key |

CWKYCXPGVIFXOH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CCC(=O)C |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylfuran-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with butanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product .

Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired furan derivative.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and high yields of the desired product. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-methylfuran-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 4-(5-Methyl-2-furyl)-2-butanol.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

4-(5-methylfuran-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methylfuran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, its antithrombotic activity is attributed to its ability to inhibit thromboxane synthase and antagonize thromboxane receptors, leading to reduced platelet aggregation and prolonged clotting time . Additionally, its antibacterial activity is believed to result from the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(5-methylfuran-2-yl)butan-2-one, emphasizing differences in substituents, synthesis, and applications:

Key Observations:

Biological Activity: 4-(Phenylsulfanyl)butan-2-one stands out for its anti-melanogenic activity, suppressing tyrosinase and melanin synthesis proteins (MITF, Trp-1, DCT) in vitro and in zebrafish models . In contrast, this compound lacks documented biological data but shares structural motifs with fragrance-related ketones.

Synthetic Accessibility :

- Gold catalysis enables efficient, recyclable synthesis of this compound , whereas nitro- or methoxy-substituted analogs (e.g., 4-(2-nitrophenyl)butan-2-one) require chemoselective reductions with varying solvent systems .

Regulatory and Safety Profiles :

- 4-(4-Hydroxyphenyl)butan-2-one is subject to IFRA standards for safe use in cosmetics, reflecting its widespread fragrance applications . Other derivatives, such as 4-(3-ethoxy-2-methoxyphenyl)butan-2-one, are explored for antimicrobial mixtures, indicating niche industrial uses .

Simpler analogs like 4-phenyl-2-butanone serve as basic laboratory reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.